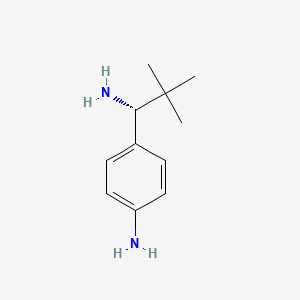
(R)-4-(1-amino-2,2-dimethylpropyl)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-4-(1-amino-2,2-dimethylpropyl)aniline is a chemical compound with a unique molecular structure that has garnered interest in various fields of scientific research. This compound is characterized by the presence of an aniline group attached to a chiral center, making it an important molecule in stereochemistry and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-4-(1-amino-2,2-dimethylpropyl)aniline typically involves the reaction of aniline with a chiral amine derivative. One common method includes the use of ®-1-amino-2,2-dimethylpropane as a starting material, which is then reacted with aniline under controlled conditions to yield the desired product. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent oxidation.
Industrial Production Methods
Industrial production of ®-4-(1-amino-2,2-dimethylpropyl)aniline involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities and obtain the final product in its purest form.
Chemical Reactions Analysis
Types of Reactions
®-4-(1-amino-2,2-dimethylpropyl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro or quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The aniline group can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Electrophilic substitution reactions often require acidic conditions and reagents like nitric acid (HNO3) for nitration or sulfuric acid (H2SO4) for sulfonation.
Major Products Formed
Oxidation: Nitro derivatives or quinones.
Reduction: Corresponding amine derivatives.
Substitution: Nitrated, sulfonated, or halogenated products.
Scientific Research Applications
®-4-(1-amino-2,2-dimethylpropyl)aniline has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in organic synthesis and as a ligand in asymmetric catalysis.
Biology: Investigated for its potential role in enzyme inhibition and as a probe in biochemical assays.
Medicine: Explored for its therapeutic potential in drug development, particularly in the design of chiral drugs.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of advanced materials.
Mechanism of Action
The mechanism of action of ®-4-(1-amino-2,2-dimethylpropyl)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral center plays a crucial role in its binding affinity and selectivity towards these targets. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
(S)-4-(1-amino-2,2-dimethylpropyl)aniline: The enantiomer of the compound, differing in its stereochemistry.
4-(1-amino-2,2-dimethylpropyl)phenol: A similar compound with a hydroxyl group instead of an aniline group.
4-(1-amino-2,2-dimethylpropyl)benzoic acid: A derivative with a carboxylic acid group.
Uniqueness
®-4-(1-amino-2,2-dimethylpropyl)aniline is unique due to its chiral center, which imparts specific stereochemical properties that are crucial for its activity in various applications. Its ability to undergo diverse chemical reactions and its potential in scientific research make it a valuable compound in multiple fields.
Properties
Molecular Formula |
C11H18N2 |
|---|---|
Molecular Weight |
178.27 g/mol |
IUPAC Name |
4-[(1R)-1-amino-2,2-dimethylpropyl]aniline |
InChI |
InChI=1S/C11H18N2/c1-11(2,3)10(13)8-4-6-9(12)7-5-8/h4-7,10H,12-13H2,1-3H3/t10-/m0/s1 |
InChI Key |
CMROCKGXXXEGLT-JTQLQIEISA-N |
Isomeric SMILES |
CC(C)(C)[C@H](C1=CC=C(C=C1)N)N |
Canonical SMILES |
CC(C)(C)C(C1=CC=C(C=C1)N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















